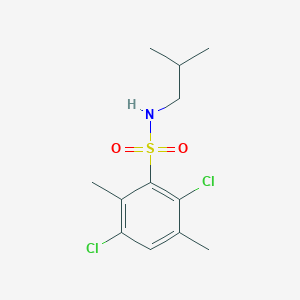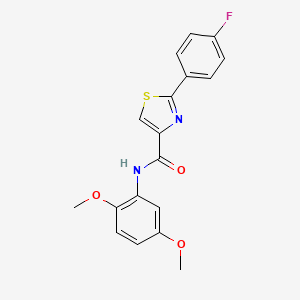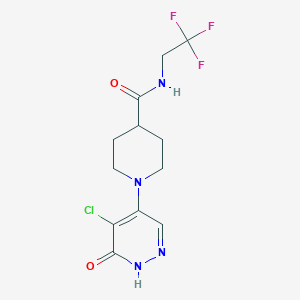![molecular formula C12H7F6NO2S2 B7519733 N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7519733.png)
N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a thiophene-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a strong electron-withdrawing p-type dopant in carbon nanotubes.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to the combination of its trifluoromethyl-substituted phenyl ring and thiophene-2-sulfonamide moiety. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO2S2/c13-11(14,15)7-4-8(12(16,17)18)6-9(5-7)19-23(20,21)10-2-1-3-22-10/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTRJKLIGJHPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Chlorophenyl) 6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B7519651.png)

![Methyl 2-[1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-oxopiperazin-2-yl]acetate](/img/structure/B7519667.png)

![5-[[4-(5-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B7519673.png)
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-ethylpent-1-yn-3-yl)acetamide](/img/structure/B7519676.png)
![[2-oxo-2-(prop-2-ynylamino)ethyl] (E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7519684.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7519697.png)
![N-cyclohexyl-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7519698.png)

![propan-2-yl (E)-3-[2-(N-acetyl-2,4-difluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7519714.png)
![3-Amino-4-(3-chloro-4-methylphenyl)-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),2,5,12,14,16-hexaen-11-one](/img/structure/B7519739.png)
![2-[(2-Chloroquinolin-3-yl)methylsulfanyl]-3-(3-morpholin-4-ylpropyl)quinazolin-4-one](/img/structure/B7519742.png)

